Cyclohepta[b]pyrrole, 2-chloro-
Description
Contextualization of Pyrrole-Fused Heptalenes
Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of natural products and synthetic molecules. wikipedia.org Its fusion with other ring systems leads to a diverse range of compounds with varied applications. Heptalene, a bicyclic hydrocarbon composed of two fused seven-membered rings, is a non-aromatic and unstable molecule in its neutral state. nist.gov However, the fusion of a pyrrole ring to a single seven-membered ring, as seen in the cyclohepta[b]pyrrole (B8667514) core, creates a more stable system with intriguing chemical reactivity.
The study of pyrrole-fused systems is a dynamic area of research. For instance, pyrrolopyridines and pyrrolopyridopyrimidines have been synthesized and investigated for their anti-inflammatory properties. nih.gov Furthermore, the development of novel synthetic routes to access these complex scaffolds, such as the dearomative (4+3) cycloaddition reactions to form cyclohepta[b]pyrroles, highlights the ongoing efforts to explore this chemical space.
Significance of the Cyclohepta[b]pyrrole Skeleton in Advanced Chemical Research
The cyclohepta[b]pyrrole skeleton is a key structural motif in various areas of advanced chemical research, from medicinal chemistry to materials science. Its significance stems from the unique electronic distribution and the potential for functionalization at multiple positions around the fused ring system.
In the field of medicinal chemistry, derivatives of the cyclohepta[b]pyrrole core have shown promise as potent bioactive agents. For example, pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines, which feature the cyclohepta[b]pyrrole scaffold, have been synthesized and evaluated as photosensitizing agents with potential applications in photodynamic therapy. nih.gov These compounds can be activated by light to produce reactive oxygen species, leading to cytotoxic effects on targeted cells. nih.gov
Furthermore, research into the reactivity of cyclohepta[b]pyrrole derivatives has revealed interesting chemical behavior. Studies on 2-chlorocyclohepta[b]pyrrole derivatives have shown that the C-6 and C-8 positions of the seven-membered ring are susceptible to nucleophilic attack, in addition to the expected reactivity at the C-2 position bearing the chloro substituent. oup.com This complex reactivity profile allows for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Detailed Research Findings on Cyclohepta[b]pyrrole, 2-chloro-
While the broader class of cyclohepta[b]pyrroles has been the subject of considerable research, specific and detailed findings on Cyclohepta[b]pyrrole, 2-chloro- (CAS Number: 58053-20-6) are more focused. chemspider.com This particular compound serves as a valuable intermediate in the synthesis of more complex molecules.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₉H₆ClN |
| IUPAC Name | 2-chloro-1H-cyclohepta[b]pyrrole |
| CAS Number | 58053-20-6 |
| Synonyms | 2-chlor-1-azaazulen |
This table presents basic chemical identifiers for Cyclohepta[b]pyrrole, 2-chloro-.
Synthesis and Reactivity
The synthesis of the parent cyclohepta[b]pyrrole system can be achieved through various methods, including the reaction of 2-aminotropone with α-haloketones. The 2-chloro derivative is often prepared from the corresponding cyclohepta[b]pyrrol-2(1H)-one.
Research by Nishiwaki and colleagues has provided significant insights into the reactivity of 2-chlorocyclohepta[b]pyrrole derivatives. oup.com Their work demonstrated that these compounds undergo a transylidation reaction with methyl (triphenylphosphoranylidene)acetate. oup.com This reaction involves the displacement of the triphenylphosphine (B44618) group from the ylide by the heterocyclic substrate.
A key finding from their research is the nuanced reactivity of the cyclohepta[b]pyrrole ring system towards nucleophiles. While the chlorine atom at the C-2 position is a good leaving group, making this position susceptible to nucleophilic substitution, the C-6 and C-8 positions on the seven-membered ring also exhibit reactivity. oup.com The outcome of the reaction is dependent on the specific nucleophile used and the reaction conditions. For instance, in the reaction with the aforementioned phosphorus ylide, 3,8-disubstituted 2-chlorocyclohepta[b]pyrroles yielded only the transylidation product. oup.com In contrast, 3-substituted derivatives gave a mixture of the transylidation product and compounds resulting from the addition of the ylide at the C-8 position. oup.com
Spectroscopic Data
Detailed spectroscopic data for Cyclohepta[b]pyrrole, 2-chloro- is not widely available in public literature. However, based on the known spectra of related pyrrole and chlorinated heterocyclic compounds, the following characteristic data can be anticipated:
Anticipated Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons in the region of 7.0-8.5 ppm, with coupling patterns indicative of the fused ring structure. The NH proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the nine carbon atoms, with the carbon bearing the chlorine atom (C-2) expected to be at a specific chemical shift. The other sp² hybridized carbons of the fused rings would appear in the aromatic region. The study by Nishiwaki et al. mentions the recording of ¹³C NMR spectra for the transylidation products of 2-chlorocyclohepta[b]pyrrole derivatives. oup.com |
| IR Spectroscopy | Characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-Cl stretching vibration would be expected in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₆ClN. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. |
This table provides an educated estimation of the spectroscopic data for Cyclohepta[b]pyrrole, 2-chloro- based on related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclohepta[b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZUNREKFJCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483311 | |
| Record name | Cyclohepta[b]pyrrole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58053-20-6 | |
| Record name | Cyclohepta[b]pyrrole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 Chloro Cyclohepta B Pyrrole
Nucleophilic Substitution Reactions at the C2-Chloro Position
The chlorine atom at the C2 position of the cyclohepta[b]pyrrole (B8667514) ring system is susceptible to nucleophilic attack, allowing for its replacement by a variety of nucleophiles. This reactivity is a cornerstone for the chemical modification of this scaffold. The general mechanism is a nucleophilic aromatic substitution (SNAr), a common pathway for halo-substituted aromatic and heterocyclic compounds. youtube.com
Replacement by Alkoxy Groups
The chloro group can be readily displaced by alkoxy groups through reaction with alkoxides. A notable example is the reaction of 2-chloro-cyclohepta[b]pyrrole with sodium methoxide (B1231860) in methanol (B129727) under reflux conditions. This reaction proceeds to yield the corresponding 2-methoxy-cyclohepta[b]pyrrole. onlineorganicchemistrytutor.com The process involves the attack of the methoxide ion at the C2 carbon, followed by the departure of the chloride ion.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2-Chloro-cyclohepta[b]pyrrole | Sodium methoxide | Methanol, Reflux, 6h | 2-Methoxy-cyclohepta[b]pyrrole | 68 onlineorganicchemistrytutor.com |
This table illustrates the replacement of the C2-chloro group with a methoxy (B1213986) group, a typical nucleophilic substitution reaction.
Formation of New Derivatives via Halogen Displacement
The C2-chloro atom serves as a valuable leaving group for the synthesis of a range of new cyclohepta[b]pyrrole derivatives. acs.org Reactions with various nucleophiles, such as amines and thiols, have been demonstrated. For instance, treatment with primary or secondary amines, like benzylamine, in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C) results in the formation of 2-amino derivatives. onlineorganicchemistrytutor.com Similarly, reaction with thiols in the presence of a base like potassium carbonate leads to the corresponding 2-thioether derivatives. onlineorganicchemistrytutor.com These substitutions are crucial for modifying the electronic and steric properties of the molecule.
| Nucleophile | Conditions | Product | Yield (%) |
| Benzylamine | DMF, 80°C, 12h | 2-Benzylamino-cyclohepta[b]pyrrole | 75 onlineorganicchemistrytutor.com |
| Thiols | Base (e.g., K₂CO₃) | 2-(Alkyl/Aryl)thio-cyclohepta[b]pyrrole | N/A |
This table summarizes the formation of new derivatives by displacing the chlorine atom with amine and thiol nucleophiles.
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring and Heptalene Moiety
Pyrrole and its fused derivatives are electron-rich aromatic systems that readily undergo electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com The reactivity of the cyclohepta[b]pyrrole system is significantly higher than that of benzene, allowing reactions to occur under milder conditions. pearson.com
Positional Selectivity in Electrophilic Attack
In pyrrole systems, electrophilic attack is highly regioselective. stackexchange.com It preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). stackexchange.comslideshare.net This preference is attributed to the superior stability of the carbocation intermediate formed upon attack at the α-position, which can be stabilized by three resonance structures, compared to only two for β-attack. onlineorganicchemistrytutor.comstackexchange.comchegg.com
For 2-chloro-cyclohepta[b]pyrrole, the C2 position is already occupied. The chlorine atom is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it is also an ortho-, para- director in aromatic systems. In this context, it would direct incoming electrophiles to the C3 position (ortho) and the C5 position (para-like). Therefore, electrophilic substitution would be expected to occur at the C3 or other positions on the fused seven-membered ring, depending on the specific reagents and reaction conditions.
Cyclization and Annulation Reactions of 2-Chloro-Cyclohepta[b]pyrrole Derivatives
The cyclohepta[b]pyrrole scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formation of multiple new rings in a single synthetic operation.
Reactions with Acetylenic Compounds
Derivatives of cyclohepta[b]pyrrole have been shown to react with acetylenic compounds to yield complex polycyclic structures. In one study, a derivative, benzoylethynylcyclohepta[b]pyrrole, was reacted with Δ¹-pyrrolines. mdpi.comnih.gov This reaction proceeds via a nucleophilic attack of the pyrroline (B1223166) nitrogen onto the acetylenic triple bond, followed by an intramolecular cyclization and proton transfer. mdpi.com This [3+2] annulation process results in the formation of novel tetracyclic cyclohepta pearson.comnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazole systems. mdpi.comnih.gov While this example starts from an acetylenic derivative rather than 2-chloro-cyclohepta[b]pyrrole itself, it demonstrates the capacity of the cyclohepta[b]pyrrole core to participate in annulation reactions with acetylenic partners to build elaborate molecular architectures.
| Cyclohepta[b]pyrrole Derivative | Reactant | Conditions | Product Class | Yield (%) |
| Benzoylethynylcyclohepta[b]pyrrole | 3,4-Dihydro-2H-pyrrole (Pyrroline) | MeCN/THF, 70°C, 8h | Cyclohepta pearson.comnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazole | 76 mdpi.com |
This table presents an example of a [3+2] annulation reaction involving a cyclohepta[b]pyrrole derivative and a cyclic reactant, leading to a complex heterocyclic product.
Formation of Fused Polycyclic Systems
The synthesis of complex molecular architectures from 2-chloro-cyclohepta[b]pyrrole is a key area of investigation. The strategic placement of the chloro substituent facilitates the construction of fused polycyclic systems through various cycloaddition and cyclization reactions.
Cycloaddition reactions are powerful tools for forming cyclic compounds. kharagpurcollege.ac.in In the context of 2-chloro-cyclohepta[b]pyrrole, the pyrrole moiety can act as a diene in [4+2] cycloadditions, also known as Diels-Alder reactions. rsc.org The feasibility and stereochemical outcome of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. libretexts.orglibretexts.org For a successful cycloaddition to occur, there must be constructive overlap between the orbitals of the reacting species. kharagpurcollege.ac.in
The presence of the electron-withdrawing chloro group on the pyrrole ring influences its electronic properties and, consequently, its reactivity as a diene. Computational studies can be employed to predict the reactivity of the pyrrole ring and to determine the necessary chemical modifications to enhance its effectiveness as a diene in cycloaddition reactions. rsc.org
Furthermore, the generation of reactive intermediates, such as carbenes, from appropriate precursors can lead to the formation of cyclopropane-containing fused systems. libretexts.orglumenlearning.com For instance, the reaction of an alkene with a carbene, often generated in situ, results in the stereospecific formation of a cyclopropane (B1198618) ring. lumenlearning.com
Oxidative and Reductive Transformations
The susceptibility of the cyclohepta[b]pyrrole core to oxidation and reduction allows for the introduction of new functional groups and the modification of the ring system.
Oxidative processes can target the pyrrole ring, which is known to be electron-rich. The oxidation of pyrrole derivatives can lead to the formation of various products, including pyrrolinones. For example, the oxidation of a pyrrole adduct has been shown to result in a product with an increased mass corresponding to the addition of an oxygen atom, suggesting the transformation of the pyrrole ring to a pyrrolin-2-one ring. nih.gov
Reductive transformations, on the other hand, can be employed to modify the cyclohepta ring or to remove the chloro substituent. The specific outcome of a reduction reaction depends on the reagents and reaction conditions employed.
Investigations into Reactive Intermediates
Many of the reactions involving 2-chloro-cyclohepta[b]pyrrole proceed through the formation of transient, high-energy species known as reactive intermediates. libretexts.orgtaylorandfrancis.com Understanding the nature and behavior of these intermediates is crucial for elucidating reaction mechanisms and controlling product formation.
Nitrene and Carbene Formation
Nitrenes and carbenes are highly reactive intermediates that can be generated from suitable precursors. libretexts.orgtaylorandfrancis.com Carbenes, which are neutral species containing a divalent carbon atom, are particularly important in the synthesis of cyclopropanes. libretexts.orglumenlearning.com They can be formed through methods such as the decomposition of diazo compounds or the alpha-elimination of a halo compound. libretexts.org The reactivity of a carbene is influenced by its electronic structure, which can be either a singlet or a triplet state. libretexts.org
Mechanism-Oriented Studies
Detailed mechanistic studies provide valuable insights into the step-by-step pathway of a chemical reaction. These studies often involve a combination of experimental techniques and computational modeling.
Role of Dipolar Intermediates in Cycloadditions
Dipolar cycloadditions are a class of pericyclic reactions that proceed through a 1,3-dipolar intermediate. libretexts.org These reactions are synthetically valuable for the construction of five-membered heterocyclic rings. libretexts.org In the context of 2-chloro-cyclohepta[b]pyrrole, the formation of a dipolar intermediate could play a role in certain cycloaddition reactions, influencing the regioselectivity and stereoselectivity of the process. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile is a key factor in these reactions. libretexts.org
Compound Names
| Compound Name |
| 2-chloro-cyclohepta[b]pyrrole |
| Dichlorocarbene |
| Pyrrole |
| Pyrrolin-2-one |
Detailed Mechanistic Pathways for Ring Formations and Transformations
The intricate architecture of the cyclohepta[b]pyrrole ring system, particularly when substituted with a reactive species like a chlorine atom at the 2-position, gives rise to a fascinating array of ring formation and transformation reactions. While detailed mechanistic studies specifically focused on 2-chloro-cyclohepta[b]pyrrole are not extensively documented, a comprehensive understanding can be constructed by examining the well-established reactivity of the parent pyrrole heterocycle, the formation of the seven-membered ring, and the influence of the chloro-substituent on these processes.
The formation of the core cyclohepta[b]pyrrole skeleton can be achieved through various synthetic strategies, with cycloaddition reactions being a particularly powerful and elegant approach. One of the most prominent methods involves the dearomative (4+3) cycloaddition reaction. uchicago.edu This method capitalizes on the electron-rich nature of a pyrrole ring, which acts as a four-atom component, reacting with an in-situ generated three-atom component, typically an oxyallyl cation. uchicago.edu
The general mechanism for the formation of the cyclohepta[b]pyrrole ring system via a (4+3) cycloaddition can be outlined as follows:
Generation of the Oxyallyl Cation: The reaction is initiated by the generation of a reactive oxyallyl cation from a suitable precursor, such as a dihaloketone or an α,α'-dihaloacetone, often facilitated by a Lewis acid or a metal catalyst.
Cycloaddition: The electron-rich 3-alkenylpyrrole derivative then engages in a cycloaddition reaction with the oxyallyl cation. This step can proceed through either a concerted or a stepwise mechanism. In a stepwise pathway, the initial attack from the pyrrole ring onto the cation would form a stabilized carbocationic intermediate. thieme-connect.de
Ring Closure and Rearomatization: Subsequent ring closure and loss of a leaving group (if applicable) lead to the formation of the fused seven-membered ring. The final step often involves a rearomatization of the pyrrole ring, which provides a thermodynamic driving force for the reaction.
The presence of a chlorine atom at the 2-position of the pyrrole ring is expected to influence this process. The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the pyrrole ring, potentially slowing down the rate of cycloaddition. However, it also influences the regioselectivity of the reaction, directing the electrophilic attack of the oxyallyl cation.
Transformations of the cyclohepta[b]pyrrole ring system can involve various reactions, including ring expansions, contractions, and functional group interconversions that can lead to the formation of new heterocyclic or carbocyclic frameworks. For instance, ring expansion of the pyrrole moiety within a related system has been observed to form pyridine (B92270) derivatives under specific conditions. uchicago.edu
Another key aspect of the reactivity of 2-chloro-cyclohepta[b]pyrrole is the susceptibility of the chloro-substituent to nucleophilic displacement. This allows for the introduction of a wide variety of functional groups at the 2-position, which can then be utilized in subsequent ring-forming reactions.
The following table summarizes some of the key mechanistic pathways involved in the formation and transformation of the cyclohepta[b]pyrrole ring system, with plausible intermediates and influencing factors.
| Reaction Type | Reactants | Key Intermediates | Driving Force | Influence of 2-Chloro Group |
| (4+3) Cycloaddition | 3-Alkenylpyrrole, Oxyallyl cation precursor | Oxyallyl cation, Stabilized carbocation | Formation of a stable fused ring system, Rearomatization of the pyrrole ring | Deactivates the pyrrole ring towards electrophilic attack, Influences regioselectivity |
| Nucleophilic Aromatic Substitution | 2-Chloro-cyclohepta[b]pyrrole, Nucleophile (e.g., amine, alkoxide) | Meisenheimer-like complex | Formation of a stronger C-Nu bond | The primary site of reaction, enabling functionalization |
| Ring Expansion | Cyclohepta[b]pyrrole derivative | Carbocationic or nitrenium ion intermediates | Relief of ring strain, Formation of a more stable aromatic system | Can influence the stability of intermediates and the migratory aptitude of adjacent groups |
It is important to note that the specific conditions, such as the choice of catalyst, solvent, and temperature, can significantly influence the outcome of these reactions, often allowing for the selective formation of a desired product. Further detailed experimental and computational studies are necessary to fully elucidate the intricate mechanistic details of the reactions involving 2-chloro-cyclohepta[b]pyrrole.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro Cyclohepta B Pyrrole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-chloro-cyclohepta[b]pyrrole, both ¹H and ¹³C NMR, along with advanced 2D techniques, offer detailed insights into its atomic connectivity and electronic environment.
The ¹H NMR spectrum of pyrrole-containing compounds is characterized by chemical shifts in the aromatic region. ipb.pt In the case of 2-chloro-cyclohepta[b]pyrrole, the protons on the pyrrole (B145914) and the seven-membered cyclohepta ring will exhibit distinct signals influenced by the electron-withdrawing chloro substituent and the fused ring system.
The presence of a substituent on the pyrrole ring significantly affects the chemical shifts of the ring protons. Electron-withdrawing groups, such as the chloro group in the 2-position, generally cause a downfield shift of the adjacent proton resonances. ipb.pt The protons on the seven-membered ring will also have characteristic chemical shifts and coupling patterns depending on their spatial relationship to the pyrrole ring and the chloro substituent.
Detailed analysis of coupling constants (J-values) between adjacent protons is crucial for determining the connectivity of the atoms within the molecule. These coupling constants provide information about the dihedral angles between protons, aiding in the conformational analysis of the seven-membered ring.
Table 1: Predicted ¹H NMR Data for 2-Chloro-Cyclohepta[b]pyrrole
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (NH) | ~8.0-9.0 | br s | - |
| H-3 | ~6.5-7.0 | d | J(H3-H4) |
| H-4 to H-8 | Complex multiplets in the aromatic/olefinic region, specific assignments require 2D NMR. |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org The chemical shifts of the carbon atoms in 2-chloro-cyclohepta[b]pyrrole are influenced by their hybridization and the electronegativity of attached atoms. chemconnections.org
The carbon atom C-2, directly bonded to the chlorine atom, is expected to be significantly deshielded and appear at a downfield chemical shift. The other carbons of the pyrrole and cyclohepta rings will resonate at characteristic positions, allowing for the complete assignment of the carbon skeleton. chemconnections.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Data for 2-Chloro-Cyclohepta[b]pyrrole
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~125-135 |
| C-3 | ~110-120 |
| C-3a | ~130-140 |
| C-4 to C-8 | ~120-135 |
| C-8a | ~135-145 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For 2-chloro-cyclohepta[b]pyrrole, the IR spectrum will show characteristic absorption bands.
The N-H stretching vibration of the pyrrole ring is typically observed in the region of 3200-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and olefinic protons appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the fused aromatic system are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration will also be present. A key absorption will be the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹, confirming the presence of the chloro substituent. docbrown.info
Table 3: Characteristic IR Absorption Bands for 2-Chloro-Cyclohepta[b]pyrrole
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3500 |
| Aromatic/Olefinic C-H Stretch | 3000-3100 |
| C=C Stretch | 1400-1600 |
| C-Cl Stretch | 600-800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net For 2-chloro-cyclohepta[b]pyrrole, a single-crystal X-ray diffraction analysis would determine bond lengths, bond angles, and the planarity of the fused ring system. nih.gov This technique would also elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, that dictate the crystal packing. researchgate.net Such data is invaluable for understanding the molecule's solid-state properties and for validating computational models. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. mdpi.com For 2-chloro-cyclohepta[b]pyrrole (C₉H₆ClN), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. chemspider.comresearchgate.net Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov
UV-Visible Spectroscopy and Electronic Properties of 2-Chloro-Cyclohepta[b]pyrrole and Derivatives
The electronic absorption characteristics of cyclohepta[b]pyrrole (B8667514), also known as 1-azaazulene, and its derivatives are of significant interest due to their unique non-benzenoid aromatic structure, which results in distinct optical properties. The introduction of substituents onto the cyclohepta[b]pyrrole core can dramatically alter the electronic transitions within the molecule, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The study of these effects provides valuable insights into the electronic structure of this class of heterocyclic compounds.
The parent cyclohepta[b]pyrrole, like its carbocyclic analog azulene (B44059), exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the bicyclic ring system.
In the case of 2-chloro-cyclohepta[b]pyrrole, the chlorine atom at the 2-position is expected to influence the electronic spectrum through a combination of inductive and resonance effects. While specific, detailed experimental data for 2-chloro-cyclohepta[b]pyrrole is not widely published in readily accessible literature, the general effects of halogen substitution on the azaazulene core can be inferred from studies on related compounds. The chloro group is an electron-withdrawing group by induction and a weak π-donor through resonance. This dual nature can lead to complex shifts in the absorption bands compared to the unsubstituted parent compound.
Computational studies and experimental observations on various substituted azulenes and azaazulenes have shown that electron-withdrawing groups can cause either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) of the absorption maxima, depending on the position of substitution and the specific electronic transition. acs.org For instance, in the parent azulene, substitution at different carbon positions leads to predictable shifts in the absorption peaks. acs.org
Research on related pyrrole derivatives has also highlighted the significant impact of substituents on their electronic spectra. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy of the electronic transitions. odinity.com
While a comprehensive experimental data table for 2-chloro-cyclohepta[b]pyrrole is not available in the reviewed literature, a representative table based on the general absorption regions for azaazulene derivatives is presented below to illustrate the expected spectral characteristics. The values are indicative and serve to provide a general understanding of the electronic absorption properties.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
|---|---|---|---|---|
| Cyclohepta[b]pyrrole (1-Azaazulene) | Ethanol | ~280, ~350, ~580 | High, Moderate, Low | π-π |
| 2-Chloro-cyclohepta[b]pyrrole | Not Specified | Expected shifts from parent compound | Data not available | π-π |
The electronic properties of cyclohepta[b]pyrrole derivatives are a subject of ongoing research, with studies often focusing on the synthesis of novel derivatives with tailored optical and electronic characteristics for applications in materials science and medicinal chemistry. Further detailed spectroscopic investigations on 2-chloro-cyclohepta[b]pyrrole would be beneficial for a more precise understanding of its electronic structure and for providing a benchmark for theoretical calculations.
Computational and Theoretical Chemistry of 2 Chloro Cyclohepta B Pyrrole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has become a standard tool for investigating the properties of molecular systems. For a molecule like 2-chloro-cyclohepta[b]pyrrole, DFT calculations would be instrumental in understanding its fundamental chemical nature.
The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For 2-chloro-cyclohepta[b]pyrrole, this would reveal the planarity of the fused ring system and the orientation of the chloro substituent. However, specific optimized geometric parameters for this compound are not present in the current body of scientific literature.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For related aromatic heterocycles, these values are routinely calculated to understand their electronic behavior. researchgate.netnih.gov A comprehensive FMO analysis for 2-chloro-cyclohepta[b]pyrrole, including the visualization of these orbitals and their energy values, has not been reported.
NBO analysis provides insight into the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This analysis would be particularly useful for understanding the influence of the chlorine atom on the electron distribution and stability of the cyclohepta[b]pyrrole (B8667514) ring system. Studies on other chloro-substituted heterocycles have utilized NBO analysis to explore hyperconjugative interactions and charge delocalization, but such data is unavailable for 2-chloro-cyclohepta[b]pyrrole. researchgate.netmalayajournal.org
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting sites of chemical reactivity. An MEP analysis of 2-chloro-cyclohepta[b]pyrrole would highlight how the electronegative chlorine atom and the fused ring structure influence its reactivity towards electrophiles and nucleophiles. While MEP studies are common for heterocyclic compounds, none have been specifically published for 2-chloro-cyclohepta[b]pyrrole. libretexts.orgnanobioletters.com
Theoretical Investigations of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. Theoretical investigations could predict the outcomes of various reactions involving 2-chloro-cyclohepta[b]pyrrole, such as electrophilic substitution or nucleophilic attack. While mechanistic studies exist for the reactions of simpler pyrroles or the formation of related fused systems, researchgate.netrsc.orgresearchgate.net dedicated theoretical studies on the reaction pathways of 2-chloro-cyclohepta[b]pyrrole are currently absent from the literature.
Derivatization Strategies and Synthesis of Functionalized Analogues
Introduction of Diverse Substituents via Functional Group Transformations
The modification of the cyclohepta[b]pyrrole (B8667514) core often begins with functional group transformations that allow for the introduction of diverse substituents. A common starting point is the cyclohepta[b]pyrrol-8-one skeleton, which provides a reactive α-position to the carbonyl group, ideal for introducing electrophilic sites necessary for subsequent reactions.
One key strategy involves the N-alkylation or N-aralkylation of the pyrrole (B145914) nitrogen. For instance, treatment of cyclohepta[b]pyrrol-8-ones with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) followed by the addition of an appropriate alkyl or aralkyl halide leads to the corresponding N-substituted derivatives. acs.org This initial modification is crucial as the nature of the substituent on the nitrogen atom can significantly influence the biological activity of the final compound.
Further functionalization can be achieved at the C2 position. For example, a transesterification reaction has been observed when an N-benzyl derivative with an ethoxycarbonyl group at the C2 position was treated with an excess of N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), resulting in the formation of a 2-carboxymethyl derivative. nih.gov
Another important transformation is the introduction of a reactive group at the C7 position of the cyclohepta[b]pyrrol-8-one ring. This is often accomplished by reacting the ketone with reagents like DMFDMA or tert-butoxy (B1229062) bis(dimethylamino)methane (TBDMAM) to form enaminoketones. nih.gov These intermediates are pivotal for the subsequent construction of fused rings. Alternatively, hydroxymethylidene ketones can be generated, which also serve as precursors for further cyclization reactions. acs.org Halogenation, such as chlorination using N-chlorosuccinimide (NCS) in DMF, provides another avenue for introducing a functional handle for further modifications. nih.gov
These functional group transformations are instrumental in creating a diverse library of substituted cyclohepta[b]pyrrole derivatives, which is essential for systematic structure-activity relationship (SAR) studies.
Synthesis of Fused Heterocyclic Analogues
A significant focus of derivatization efforts has been the synthesis of fused heterocyclic systems, where additional rings are annulated to the cyclohepta[b]pyrrole framework. This approach aims to create novel chemical entities with potentially enhanced or entirely new biological properties.
A notable class of fused analogues are the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgnih.govoxazoles. nih.gov The synthesis of these tricyclic compounds typically starts from N-substituted cyclohepta[b]pyrrol-8-ones. acs.orgnih.gov These ketones are first converted into α-enaminoketones by reaction with DMFDMA or TBDMAM. nih.gov Subsequent reaction of these enaminoketones with hydroxylamine (B1172632) hydrochloride as a dinucleophile leads to the formation of the fused acs.orgnih.govoxazole ring, yielding the desired pyrrolo[3′,4′:3,4]cyclohepta[1,2-d] acs.orgnih.govoxazoles in good to excellent yields. nih.gov This synthetic strategy has been successfully employed to generate a series of derivatives for biological evaluation. nih.govnih.gov The expansion of the central ring from a cyclohexyl to a cycloheptyl moiety was a deliberate design choice, inspired by the structure of colchicine, to investigate the impact of this structural modification on the biological properties. nih.gov
The synthesis of pyrrolo-imidazoles represents another important avenue in the exploration of fused heterocyclic analogues. While direct synthesis from 2-chloro-cyclohepta[b]pyrrole is not explicitly detailed in the provided context, general methods for constructing fused pyrrolo-imidazole systems are relevant. One such approach involves the [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ1-pyrrolines. mdpi.com This reaction proceeds efficiently to afford pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles, demonstrating a viable strategy for fusing an imidazole-containing ring system to a pyrrole core. mdpi.com Another versatile method is the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which leads to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization cascade. nih.gov These methods highlight the potential synthetic pathways that could be adapted for the synthesis of cyclohepta[b]pyrrolo-imidazole analogues.
Development of Libraries of Cyclohepta[b]pyrrole Derivatives for Structure-Activity Relationship (SAR) Studies
A primary driver for the extensive derivatization of the cyclohepta[b]pyrrole scaffold is the systematic exploration of structure-activity relationships (SAR). By creating libraries of compounds with varied substituents and fused ring systems, researchers can identify key structural features that govern biological activity. nih.govresearchgate.net
For instance, the synthesis of a series of twenty-six pyrrolo[3′,4′:3,4]cyclohepta[1,2-d] acs.orgnih.govoxazole derivatives allowed for a thorough investigation of their antiproliferative effects. nih.gov This study, along with others on related pyrrole-based compounds, underscores the importance of generating a diverse set of analogues to gain insights into the SAR. nih.govnih.gov The development of these libraries enables the identification of potent and selective compounds and helps in understanding the molecular targets and mechanisms of action. nih.govnih.gov
The synthetic strategies employed, such as the modular approach for creating benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, are particularly well-suited for generating compound libraries. nih.gov These methods often tolerate a wide range of functional groups, allowing for the rapid production of diverse derivatives. The resulting libraries are invaluable for medicinal chemistry programs aimed at optimizing lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Supramolecular Chemistry and Materials Applications of Cyclohepta B Pyrrole Derivatives
Molecular Recognition and Host-Guest Chemistry
The field of molecular recognition focuses on the specific, non-covalent interactions between a host molecule and a guest molecule. For a molecule like 2-chloro-cyclohepta[b]pyrrole, its potential in host-guest chemistry would be dictated by its electronic and steric properties.
Future research could explore the binding of 2-chloro-cyclohepta[b]pyrrole with various guests, including anions (e.g., halides, carboxylates), cations (through cation-π interactions), and neutral molecules. Spectroscopic techniques such as UV-vis and NMR titration would be essential to determine binding constants and elucidate the nature of the host-guest interactions.
Self-Assembly Processes and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structural features of 2-chloro-cyclohepta[b]pyrrole suggest that it could participate in self-assembly processes.
Investigative studies would likely involve techniques such as single-crystal X-ray diffraction to determine the precise arrangement of molecules in the solid state, and atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to visualize self-assembled monolayers on surfaces.
Integration into Functional Materials (e.g., Optoelectronic Materials, Conductive Polymers)
Pyrrole-containing compounds are well-known for their applications in optoelectronic materials and conductive polymers. The extended π-conjugation in the cyclohepta[b]pyrrole (B8667514) core suggests that 2-chloro-cyclohepta[b]pyrrole could possess interesting photophysical and electronic properties.
Derivatives of pyrrolo[3,2-b]pyrrole have been investigated for their tunable optoelectronic properties, and it is conceivable that cyclohepta[b]pyrrole derivatives could also be explored for similar applications. rsc.orgkennesaw.eduresearchgate.net The introduction of a chlorine atom could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's absorption, emission, and charge transport characteristics.
If this molecule were to be used as a monomer for polymerization, the resulting polymer could exhibit electrical conductivity upon doping, a characteristic feature of polypyrrole and its derivatives. The chloro-substituent could affect the polymerization process and the final properties of the polymer, such as its conductivity, stability, and processability. Research in this area would involve the synthesis of polymers incorporating the 2-chloro-cyclohepta[b]pyrrole unit and the characterization of their optical and electrical properties.
Role as Building Blocks in Macrocyclic Systems (e.g., Calixpyrroles)
Pyrrole (B145914) units are fundamental building blocks for a wide range of macrocyclic systems, most notably porphyrins and calixpyrroles. These macrocycles are renowned for their ability to act as hosts for various guest molecules.
The bifunctional nature of the cyclohepta[b]pyrrole system, with reactive sites on both the pyrrole and the seven-membered ring, could potentially allow it to be incorporated into novel macrocyclic architectures. The 2-chloro position could serve as a handle for further functionalization or as a point of linkage during the macrocyclization reaction. The synthesis of macrocycles is a complex field, and the development of new building blocks is crucial for creating receptors with novel selectivities and properties. bham.ac.uknih.govmdpi.comrug.nl
Should 2-chloro-cyclohepta[b]pyrrole be utilized in this capacity, the resulting macrocycles could exhibit unique recognition properties due to the specific geometry and electronic nature of the cyclohepta[b]pyrrole unit. The synthesis and characterization of such macrocycles, followed by studies of their host-guest chemistry, would be a primary research objective.
Catalytic Applications and Roles in Reaction Development
Use as Ligands in Transition Metal Catalysis
Transition metal catalysis is a powerful tool in organic synthesis, where the performance of a metal catalyst is heavily influenced by the surrounding ligands. Ligands can modulate the steric and electronic properties of the metal center, thereby controlling reactivity, selectivity, and catalyst stability. Nitrogen-containing heterocycles are a prominent class of ligands due to the coordinating ability of the nitrogen lone pair.
However, a review of current scientific literature reveals no specific documented instances of 2-chloro-cyclohepta[b]pyrrole being employed as a ligand in transition metal-catalyzed reactions. The synthesis of various substituted pyrroles is often achieved through transition metal catalysis, utilizing metals such as palladium, ruthenium, iron, zinc, or rhodium. researchgate.netorganic-chemistry.org These processes, however, focus on the construction of the pyrrole (B145914) ring itself rather than the use of a pyrrole-based molecule as a directing ligand for a different transformation. The potential for the cyclohepta[b]pyrrole (B8667514) scaffold to act as a ligand remains a theoretical area of exploration.
Potential as Organocatalysts
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has grown into a major branch of catalysis, offering sustainable and often highly selective alternatives to metal-based systems. Many organocatalysts derive their activity from their ability to form reactive intermediates or to activate substrates through non-covalent interactions like hydrogen bonding.
While the broader family of pyrrole-containing molecules has been explored in organocatalysis, there is no available research demonstrating the use of 2-chloro-cyclohepta[b]pyrrole as an organocatalyst. The development of organocatalytic methods is a very active area of research, with numerous strategies existing for the synthesis of the pyrrole core itself using organocatalysts. nih.govresearchgate.net These methods often employ chiral amines, Brønsted acids, or other small molecules to facilitate the formation of the heterocyclic ring through various cascade or multicomponent reactions. nih.gov The investigation into whether the 2-chloro-cyclohepta[b]pyrrole framework possesses intrinsic catalytic activity for other transformations has not been reported.
Cyclohepta[b]pyrrole Scaffolds in Catalytic Cycles
In many catalytic processes, the core structure of a molecule can be formed as an intermediate within the catalytic cycle. The development of cascade or domino reactions, where multiple bonds are formed in a single operation, often involves the transient formation and subsequent transformation of complex heterocyclic scaffolds.
The cyclohepta[b]pyrrole scaffold is a known synthetic target of advanced catalytic reactions. For instance, gold-catalyzed cascade reactions have been developed to construct the cyclohepta[b]pyrrole core from simpler starting materials. wnmc.edu.cn Similarly, organocatalytic methods have been devised for the asymmetric synthesis of related cyclohepta[b]indole structures, which share a similar fused seven-membered ring system. acs.org In these examples, the cyclohepta[b]pyrrole structure is the final product of the catalytic reaction, not an intermediate or participating component within the catalytic cycle itself. There is no evidence in the current literature to suggest that this scaffold plays a role as a recurring intermediate in a catalytic loop for the transformation of other substrates.
Historical Perspective and Future Directions in Cyclohepta B Pyrrole Chemistry
Evolution of Synthetic Methodologies for Pyrrole (B145914) and Fused Pyrroles
The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to sophisticated, highly efficient modern techniques. These advancements have been crucial for accessing not only simple pyrroles but also complex fused systems like cyclohepta[b]pyrroles.
Historically, pyrrole synthesis was dominated by methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. alliedacademies.org While effective, this and other classical methods often required harsh reaction conditions. Over the years, a diverse array of synthetic tools has been developed, broadening the scope and applicability of pyrrole synthesis. alliedacademies.orgresearchgate.net
The evolution of these methodologies can be broadly categorized:
Classical Condensation Reactions: Foundational methods such as the Paal-Knorr and Hantzsch syntheses remain relevant, but modern variations often employ catalysts like p-toluenesulfonic acid or microwave assistance to improve yields and reaction conditions. alliedacademies.orgresearchgate.net
Multicomponent Reactions: Strategies that combine three or more starting materials in a single step have gained prominence for their efficiency. Iron-catalyzed multicomponent reactions, for example, provide rapid access to complex, substituted pyrrolo[3,2-b]pyrroles. acs.org
Cycloaddition Reactions: [4+3] cycloaddition reactions have emerged as a powerful tool for constructing the seven-membered ring of the cyclohepta[b]pyrrole (B8667514) system. The reaction between 3-alkenylpyrroles and oxyallyl cations, for instance, directly affords the cyclohepta[b]pyrrole core with good yields and diastereoselectivity. nih.gov
Transition Metal Catalysis: Catalysis by metals such as rhodium, palladium, and gold has revolutionized the synthesis of fused pyrroles. rsc.orgnih.govrsc.org Rhodium(III)-catalyzed oxidative annulation of 1,2-diketones, 2-aminopyridine, and alkynes provides a straightforward route to cyclopenta[b]pyrroles. nih.gov Similarly, gold-mediated energy transfer has been used to synthesize cyclohepta[b]indoles, a related class of compounds. rsc.org
Photocatalysis and Electrochemistry: More recently, visible-light photoredox catalysis has enabled novel synthetic pathways. nih.gov These methods often proceed under mild conditions and allow for the construction of highly functionalized pyrroles. nih.gov Electrochemical methods have also been explored for pyrrole synthesis. google.com
Specialized Reagents: The use of specific reagents like tosylmethyl isocyanide (TosMIC) has enabled the synthesis of particular substitution patterns on the pyrrole ring. alliedacademies.org For the synthesis of halogenated derivatives, such as the target compound 2-chloro-cyclohepta[b]pyrrole , electrophilic halogenating agents are employed. The chlorination of related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazole systems has been successfully achieved using N-chlorosuccinimide (NCS), suggesting a viable route to the 2-chloro derivative from a cyclohepta[b]pyrrole precursor. acs.org
Table 1: Evolution of Synthetic Methodologies for Pyrroles and Fused Pyrroles
| Methodology | Description | Key Features | Relevant Starting Materials | Fused System Application |
|---|---|---|---|---|
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. alliedacademies.org | Foundational, versatile. Modern variants use acid catalysts or microwave heating. | 1,4-Diketones, Amines | General pyrrole fusion. |
| (4+3) Cycloaddition | Reaction between a 4-atom diene system and a 3-atom allyl cation equivalent to form a seven-membered ring. nih.gov | Direct construction of the cycloheptane (B1346806) ring. High diastereoselectivity. | 3-Alkenylpyrroles, Oxyallyl cations | Cyclohepta[b]pyrroles . nih.gov |
| Transition Metal Catalysis | Use of catalysts (e.g., Rh, Pd, Au) to facilitate C-C and C-N bond formation via various mechanisms like C-H activation and annulation. nih.govrsc.org | High efficiency, atom economy, and control over regioselectivity. | Alkynes, Amines, Diketones | Cyclopenta[b]pyrroles, Cyclohepta[b]indoles. nih.govrsc.org |
| Electrophilic Halogenation | Introduction of a halogen atom onto the pyrrole ring using an electrophilic halogen source. acs.org | Direct functionalization of the pre-formed heterocyclic core. | Pyrrole derivatives, N-chlorosuccinimide (NCS) | Chloro-substituted pyrrolo-cyclohepta-oxazoles. acs.org |
Emerging Research Avenues and Untapped Potential of the Cyclohepta[b]pyrrole Framework
The unique electronic structure of the cyclohepta[b]pyrrole scaffold, an azaazulene, makes it a "privileged" structure in medicinal chemistry and materials science. nih.gov Research into this framework and its derivatives is expanding, revealing significant potential in diverse applications.
Medicinal Chemistry: The cyclohepta[b]pyrrole core is a key structural motif in a range of biologically active molecules. Its ability to interact with various biological targets has led to the development of potent therapeutic agents.
Anticancer Agents: Tricyclic systems incorporating the cyclohepta[b]pyrrole skeleton have shown potent antimitotic activity. acs.org For example, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles have demonstrated significant growth inhibition against a panel of 60 human cancer cell lines, with activity in the nanomolar range for some derivatives. acs.orgnih.gov These compounds were found to be particularly effective against melanoma, prostate, and renal cancer cell lines. acs.org The mechanism of action for some of these compounds involves the disruption of tubulin assembly. nih.gov
Lymphoma Treatment: Positional isomers, specifically pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles, have been identified as promising candidates for treating lymphomas, showing sub-micromolar inhibitory effects. nih.gov These compounds induce cell cycle arrest in the G2/M phase and apoptosis, highlighting their potential in hematological malignancies. nih.gov
Photosensitizing Agents: When the cyclohepta[b]pyrrole scaffold is fused with a pyridine (B92270) ring to form pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines, the resulting compounds exhibit potent photo-antiproliferative activity. nih.gov Upon activation with light, these molecules generate reactive oxygen species, leading to potent cytotoxic effects, with EC50 values reaching sub-micromolar levels. nih.gov
Materials Science and Electronics: The dipolar nature and extended π-system of azaazulenes make them attractive candidates for advanced materials.
Organic Superbases: Computational studies have shown that substituting the 1-azaazulene (cyclohepta[b]pyrrole) core with strong electron-donating groups can create powerful neutral organic superbases. acs.org The inherent stability and aromaticity of the azaazulene scaffold provide a robust backbone for these designs. acs.org
Molecular Switches and Fluorophores: The parent compound, azulene (B44059), is famous for disobeying Kasha's rule, meaning it can fluoresce from a higher-energy excited state (S2). This unusual photophysical behavior is attributed to the contrasting aromaticity of its excited states. acs.org Azaazulenes like cyclohepta[b]pyrrole share this heritage, opening avenues for the design of novel anti-Kasha fluorophores and materials with long-lived, high-energy excited states for applications in photonics and sensing. acs.orgnih.gov
Non-linear Optics and Conductive Materials: The significant charge separation in the ground state of azaazulenes suggests potential applications in non-linear optics. Furthermore, the planarity and extended conjugation of the cyclohepta[b]pyrrole system make it a building block for novel organic semiconductors and conductive polymers.
Table 2: Emerging Research and Potential Applications of the Cyclohepta[b]pyrrole Framework
| Research Area | Application | Key Findings and Potential |
|---|---|---|
| Medicinal Chemistry | Antimitotic Agents | Derivatives show potent activity against various cancer cell lines (melanoma, prostate, renal) with GI50 values in the nanomolar range. acs.org |
| Lymphoma Therapeutics | Isomeric structures are effective against lymphoma cell lines, inducing G2/M cell cycle arrest and apoptosis. nih.gov | |
| Photodynamic Therapy | Fused pyridine derivatives act as potent photosensitizers, showing light-activated cytotoxicity at sub-micromolar concentrations. nih.gov | |
| Materials Science | Organic Superbases | Computational design shows that substituted azaazulenes can form exceptionally strong neutral bases. acs.org |
| Advanced Fluorophores | The azaazulene core provides a platform for designing anti-Kasha fluorophores with unique photophysical properties. acs.org | |
| Organic Electronics | The dipolar character and π-conjugation are suitable for developing materials for non-linear optics and organic semiconductors. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-cyclohepta[b]pyrrole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of cyclohepta[b]pyrrole derivatives often involves catalytic hydrogenation or cyclization of pyrrole precursors. For example, cycloheptanol and amino alcohols can undergo dehydrogenative coupling using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 90°C, yielding hexahydro-cyclohepta[b]pyrroles with substituents like isopropyl or benzyl groups . Optimization includes adjusting catalyst loading (e.g., 0.01 M Cat. II in THF) and purification via column chromatography (e.g., pentane:Et₂O gradients). Stability challenges for 2-chloro derivatives require inert atmospheres and base additives to mitigate decomposition .
Q. Which spectroscopic techniques are critical for characterizing 2-chloro-cyclohepta[b]pyrrole derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. For instance, ¹H NMR signals near δ = 5.5–7.5 ppm confirm pyrrole ring protons, while ¹³C NMR peaks at 120–135 ppm indicate aromatic carbons. Mass spectrometry (MS) with electron ionization (EI) identifies molecular ions (e.g., m/z 177 for C₁₂H₁₉N) and fragmentation patterns . Elemental analysis validates purity (e.g., C 81.30%, H 10.80%, N 7.90%) .
Q. How does the presence of chlorine at the 2-position influence the reactivity of cyclohepta[b]pyrrole?
- Methodological Answer : The electron-withdrawing chlorine atom at C-2 destabilizes the aromatic pyrrole ring, increasing susceptibility to nucleophilic attack. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but necessitates stabilization via 1-alkyl substituents or storage in basic media to prevent autocatalytic decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 2-chloro-cyclohepta[b]pyrrole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiplasmodial vs. cytotoxic effects) may arise from assay conditions or substituent stereochemistry. Systematic structure-activity relationship (SAR) studies should vary substituents (e.g., methyl, benzyl) and evaluate activity across multiple cell lines. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like Plasmodium enzymes . Validate findings using dose-response curves and comparative IC₅₀ values .
Q. What strategies mitigate the instability of 2-chloro-substituted pyrroles during synthesis?
- Methodological Answer : Decomposition via HCl elimination is minimized by:
- Using non-acidic solvents (e.g., THF, DCM) and anhydrous conditions.
- Adding scavengers like molecular sieves or tertiary amines (e.g., triethylamine) to neutralize HCl.
- Performing reactions under nitrogen/argon to prevent moisture ingress .
- Post-synthesis, stabilize products via lyophilization or storage at −20°C with desiccants.
Q. How can computational methods guide the design of 2-chloro-cyclohepta[b]pyrrole-based inhibitors?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of substituents on chlorine’s electrophilicity. Molecular dynamics simulations assess binding kinetics to targets (e.g., HIV protease or NF-κB). QSAR models correlate substituent lipophilicity (LogP) with membrane permeability . Validate predictions with in vitro enzyme inhibition assays and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
